Amido Methyl Meloxicam (Meloxicam Impurity)

Overview

Description

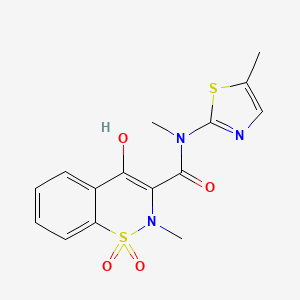

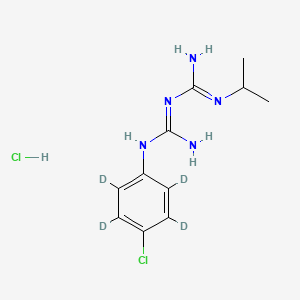

Amido Methyl Meloxicam, also known as Meloxicam Impurity, is a derivative of Meloxicam . Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve symptoms of arthritis such as inflammation, swelling, stiffness, and joint pain .

Synthesis Analysis

Meloxicam has been synthesized using various methods. One approach involves a one-step procedure using impregnated montmorillonite K10 (MK10) with ZnCl2 as a heterogeneous catalyst . Another method involves a liquid-assisted grinding approach to synthesize cocrystals between the coformers: salicylic acid, fumaric acid, and malic acid with meloxicam .Molecular Structure Analysis

The molecular formula of Amido Methyl Meloxicam is C15H15N3O4S2 . It acts as a deprotonated bidentate ligand, coordinated to the metal atom through the amide oxygen and the nitrogen atom of the thiazolyl ring .Chemical Reactions Analysis

Mechanochemical synthesis, which involves inducing chemical reactions between solid reactants through the input of mechanical energy such as grinding, has been used in the formation of cocrystals of Meloxicam .Physical and Chemical Properties Analysis

Meloxicam has been found to enhance the antioxidant properties of albumin and prevent protein oxidation and glycation under the influence of various factors such as sugars, aldehydes, and oxidants . The solubility parameter (δ) of the drug has been matched with that of the polymer and subsequently with skin for improved dermal delivery of meloxicam .Scientific Research Applications

Meloxicam Hydrochloride and Polymorphism

Meloxicam hydrochloride, a derivative of meloxicam, shows different crystal structures due to conformational modifications in its thiazolium ring. This behavior indicates meloxicam's polymorphous nature, which is important in drug formulation and efficacy (Flores Manuel, Rivadeneyra, & Bernès, 2023).

COX-2 Selectivity Enhancement Through Structural Modification

Research into meloxicam's COX-2 selectivity highlighted that structural modifications, like substitution at certain positions and alteration of the N-methyl substituent, could significantly impact COX-2 inhibition and safety (Lazer et al., 1997).

Pharmacokinetics of Meloxicam

Meloxicam's pharmacokinetics, including its plasma half-life, metabolism, and excretion, are crucial for understanding its therapeutic applications and dosing regimens (Davies & Skjodt, 1999).

Colon Targeting for Colorectal Cancer Prophylaxis

Meloxicam has been formulated for colon targeting, potentially useful in colorectal cancer prophylaxis. This application leverages meloxicam's property as a selective COX-2 inhibitor (Patel & Amin, 2011).

Impact of Meloxicam's Methyl Group on Enzyme Specificity

The addition of a methyl group on meloxicam influences its enzymatic bioactivation and toxicity risk, shedding light on the drug's liver safety profile (Barnette et al., 2020).

Cyclooxygenase Inhibition in Rheumatoid Synoviocytes

Meloxicam's effect on cyclooxygenase inhibition in rheumatoid synoviocytes demonstrates its therapeutic potential in rheumatoid arthritis treatment (Tsubouchi et al., 2000).

In Vivo Effects on Inflammatory Mediators in Equine Joints

Meloxicam's in vivo effects on inflammatory mediators in horse joints with synovitis suggest its utility in veterinary medicine for treating joint inflammation (de Grauw et al., 2009).

Mechanism of Action

Target of Action

The primary targets of Amido Methyl Meloxicam are the enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which mediate inflammatory responses in the body .

Mode of Action

Amido Methyl Meloxicam inhibits the activity of COX-1 and COX-2 enzymes, leading to a decreased synthesis of prostaglandins . As prostaglandins sensitize neuronal pain receptors, inhibition of their synthesis leads to analgesic and anti-inflammatory effects .

Biochemical Pathways

By inhibiting COX-1 and COX-2, Amido Methyl Meloxicam disrupts the biochemical pathway of prostaglandin synthesis . This results in reduced inflammation and pain, as prostaglandins are key mediators of these symptoms .

Pharmacokinetics

The pharmacokinetics of Meloxicam, the parent compound of Amido Methyl Meloxicam, indicate that it has a plasma half-life of approximately 20 hours, making it suitable for once-daily administration . It is primarily metabolized by the CYP2C9 enzyme, with minor contributions from CYP3A4 . About 60% of the ingested dose is metabolized to 5’-carboxy meloxicam .

Result of Action

The inhibition of prostaglandin synthesis by Amido Methyl Meloxicam leads to reduced pain and inflammation. This makes it effective in managing conditions like osteoarthritis and rheumatoid arthritis .

Action Environment

The action of Amido Methyl Meloxicam can be influenced by various environmental factors. For instance, certain medications, including cholestyramine, lithium, and some inhibitors of cytochrome P450 -2C9 and -3A4, can interact with Meloxicam, affecting its efficacy and safety . Therefore, clinical vigilance should be maintained when co-prescribing these medications with Meloxicam .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Amido Methyl Meloxicam plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2), similar to Meloxicam The interaction with COX-2 leads to the inhibition of prostaglandin synthesis, which is a key mediator of inflammation and pain

Cellular Effects

Amido Methyl Meloxicam influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting COX-2, Amido Methyl Meloxicam reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain . This compound may also impact other signaling pathways involved in inflammation and immune responses. The effects on gene expression and cellular metabolism are likely related to its role in modulating inflammatory processes, although detailed studies are needed to elucidate these effects fully.

Molecular Mechanism

The molecular mechanism of Amido Methyl Meloxicam involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Amido Methyl Meloxicam binds to the active site of COX-2, inhibiting its activity and preventing the conversion of arachidonic acid to prostaglandin H2 . This inhibition reduces the synthesis of pro-inflammatory prostaglandins, leading to anti-inflammatory and analgesic effects. Additionally, Amido Methyl Meloxicam may influence the expression of genes involved in inflammatory pathways, further contributing to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Amido Methyl Meloxicam can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . Amido Methyl Meloxicam is relatively stable under physiological conditions, but its degradation products may have different biological activities. Long-term exposure to Amido Methyl Meloxicam in in vitro or in vivo studies may reveal additional effects on cellular processes, including potential changes in cell viability, proliferation, and function.

Dosage Effects in Animal Models

The effects of Amido Methyl Meloxicam vary with different dosages in animal models. At therapeutic doses, it exhibits anti-inflammatory and analgesic effects by inhibiting COX-2 . At higher doses, Amido Methyl Meloxicam may cause adverse effects, including gastrointestinal toxicity, renal impairment, and hepatotoxicity. These toxic effects are likely due to the inhibition of COX-1, which plays a role in maintaining gastrointestinal and renal homeostasis. Threshold effects and dose-response relationships need to be carefully studied to determine the optimal therapeutic window for Amido Methyl Meloxicam.

Metabolic Pathways

Amido Methyl Meloxicam is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4 . The metabolic pathways lead to the formation of inactive metabolites, which are excreted in urine and feces. The metabolism of Amido Methyl Meloxicam may also affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic and pharmacodynamic properties.

Transport and Distribution

The transport and distribution of Amido Methyl Meloxicam within cells and tissues involve interactions with transporters and binding proteins. It is extensively bound to plasma proteins, particularly albumin, which affects its distribution and bioavailability . Amido Methyl Meloxicam is distributed to various tissues, including the liver, kidneys, and synovial fluid. The transporters involved in its cellular uptake and efflux, as well as its localization and accumulation in specific tissues, are important factors in determining its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of Amido Methyl Meloxicam can influence its activity and function. It is primarily localized in the cytoplasm, where it interacts with COX-2 and other biomolecules involved in inflammatory pathways . The targeting signals and post-translational modifications that direct Amido Methyl Meloxicam to specific compartments or organelles are not well understood and require further investigation. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name |

4-hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17(2)14(20)12-13(19)10-6-4-5-7-11(10)24(21,22)18(12)3/h4-8,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXSYKOSERXHIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)N(C)C(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50715637 | |

| Record name | 4-Hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892395-41-4 | |

| Record name | 4-Hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5](/img/structure/B563655.png)

![tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate](/img/structure/B563658.png)

![[(1R)-1-[(Acetyloxy)methyl]-1-(hydroxymethyl)-3-(4-octylphenyl)propyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B563664.png)

![2-[6-(2,6-dichloro-4-hydroxyanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetic acid](/img/structure/B563675.png)